Methyl 2-((pyridin-3-ylmethyl)amino)benzoate
Overview
Description
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a benzoic acid derivative, specifically a methyl ester, and contains a pyridine ring attached to the benzoate structure via an amino group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((pyridin-2-ylmethyl)amino)benzoate
- Methyl 2-((pyridin-4-ylmethyl)amino)benzoate
- Ethyl 2-((pyridin-3-ylmethyl)amino)benzoate
Uniqueness
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the nature of the ester group influence its reactivity and interactions with biological targets .
Biological Activity
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate, a compound with the CAS number 1094347-42-8, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride. The intermediate formed is then esterified using methanol with a catalytic amount of sulfuric acid to yield the final product. Industrially, this compound is produced using automated reactors to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of various biological pathways.
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral activities of compounds containing pyridine moieties. This compound may exhibit similar properties, as pyridine derivatives are known for their effectiveness against a range of pathogens including bacteria and viruses . The presence of additional functional groups enhances their biological activities, broadening their therapeutic potential.
Case Studies
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit significant antitumor effects. For instance, methyl derivatives with pyridine rings have shown promise in inhibiting tumor growth in various cancer cell lines .
- Inhibition Studies : In vitro assays have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways, showcasing their potential as anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research into SAR has established correlations between chemical structure modifications and biological activity enhancements. For example, variations in alkyl substitutions on pyridine rings have been linked to increased potency against specific targets like prostaglandin E2 (PGE2) receptors .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
methyl 2-(pyridin-3-ylmethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNDQUODQPVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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